tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, an amino group, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of Functional Groups: The amino and hydroxymethyl groups are introduced through selective functionalization reactions. For example, the amino group can be introduced via reductive amination, while the hydroxymethyl group can be introduced through hydroxymethylation reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the pyrrolidine ring .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Catalysis: Employed as a ligand in catalytic reactions to enhance reaction efficiency and selectivity.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical studies.
Protein Modification: Used in the modification of proteins to study their structure and function.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new therapeutic agents.
Diagnostic Tools: Utilized in the development of diagnostic tools for detecting specific biomolecules.
Industry:
Material Science: Applied in the synthesis of advanced materials with unique properties.
Chemical Manufacturing: Used as an intermediate in the production of various chemicals and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modify proteins through covalent bonding, altering their structure and function. The specific molecular targets and pathways involved depend on the context of its application and the biological system under investigation .
Comparison with Similar Compounds
- tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-butyl (2S,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Comparison:
- Structural Differences: While these compounds share similar functional groups, they differ in the position and configuration of these groups on the pyrrolidine or piperidine ring.
- Reactivity: The reactivity of these compounds can vary based on the steric and electronic effects of the substituents.
- Applications: Each compound may have unique applications based on its specific structural features and reactivity. For example, tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate is used in PROTAC development for targeted protein degradation .
Properties
CAS No. |
1184918-34-0 |
---|---|
Molecular Formula |
C10H20N2O3 |
Molecular Weight |
216.3 |
Purity |
93 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.